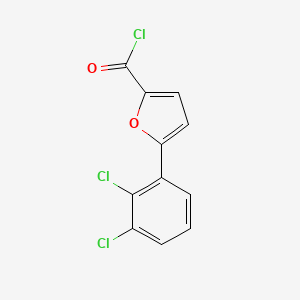

5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride

Description

5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride is an organochlorine compound featuring a furan ring substituted at position 5 with a 2,3-dichlorophenyl group and at position 2 with a reactive carbonyl chloride moiety. Its molecular formula is C₁₁H₅Cl₃O₂, with a molecular weight of 302.51 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electrophilic carbonyl chloride group, which facilitates nucleophilic substitution reactions (e.g., forming amides or esters). The 2,3-dichlorophenyl substituent introduces steric and electronic effects that influence reactivity and stability.

Propriétés

IUPAC Name |

5-(2,3-dichlorophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl3O2/c12-7-3-1-2-6(10(7)13)8-4-5-9(16-8)11(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMCTDJVXINLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride typically involves the reaction of 2,3-dichlorophenylfuran with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is maintained at low temperatures to prevent decomposition and to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes nucleophilic substitution with a range of nucleophiles, forming derivatives critical in organic synthesis.

Oxidation and Reduction

The furan ring and carbonyl group participate in redox transformations under controlled conditions.

Oxidation

-

Furan Ring Oxidation : Strong oxidants (e.g., KMnO₄, CrO₃) convert the furan ring to a γ-lactone or maleic anhydride derivative.

Reduction

-

Carbonyl Reduction : LiAlH₄ reduces the carbonyl chloride to a hydroxymethyl group.

Substitution at the Dichlorophenyl Ring

Polymerization and Condensation

The carbonyl chloride participates in polycondensation reactions for polymer synthesis:

-

Polyester Formation : Reacted with diols (e.g., ethylene glycol) under Schlenk conditions to yield furan-based polyesters.

-

Friedel-Crafts Acylation : Acts as an acylating agent for electron-rich arenes (e.g., anisole) in the presence of AlCl₃, forming aryl ketone derivatives .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing CO and dichlorobenzene.

-

Photoreactivity : UV exposure induces radical formation at the furan ring, leading to dimerization .

This compound’s versatility stems from its dual reactivity: the acyl chloride enables rapid derivatization, while the dichlorophenyl group allows for tailored electronic modulation in target molecules. Further studies optimizing catalytic systems for aryl substitution could expand its utility in medicinal and materials chemistry.

Applications De Recherche Scientifique

Synthesis and Intermediary Role

5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride serves as an important intermediate in the synthesis of various bioactive compounds. It can be utilized to produce:

- Furoate Esters: These are valuable for biofuel production and polymer synthesis, contributing to renewable energy sources .

- Chalcones and Pyrazolines: These derivatives exhibit antimicrobial properties, expanding the potential for pharmaceutical applications .

Medicinal Chemistry Applications

The compound's structure allows it to act as a precursor for various pharmaceuticals. Notable applications include:

- Antimicrobial Agents: Research has shown that derivatives of furan compounds exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain chalcone derivatives synthesized from this compound demonstrated potent antimicrobial activity .

Case Study: Antimicrobial Activity

A study evaluated several furan-derived compounds against microbial species, revealing that certain derivatives displayed effective inhibition at low concentrations. The following table summarizes the activity levels of selected compounds:

| Compound | Microbial Species Tested | Inhibition Concentration (μg/mL) |

|---|---|---|

| Compound 2a | Staphylococcus aureus | 256 |

| Compound 2b | Escherichia coli | 512 |

| Compound 3d | Candida albicans | 1024 |

Environmental Applications

5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride is also explored in environmental chemistry for its potential role in developing biodegradable materials. Its derivatives can be incorporated into polymers that degrade more readily than conventional plastics.

Mécanisme D'action

The mechanism of action of 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride and highlight key differences in substituents and functional groups:

*Target compound; data inferred from structural analogs.

Key Observations:

- Substituent Position : The 2,3-dichloro substitution on the phenyl ring (target compound) creates steric hindrance and ortho/para electronic effects distinct from the 3,5-dichloro (meta) or 2-chloro-4-nitro substitution patterns .

- Functional Groups: The carbonyl chloride group (target compound) is highly reactive compared to the carboxamide group in 5-(3-chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide, which is stabilized by resonance .

Spectroscopic and Computational Insights

DFT studies on analogous compounds (e.g., chlorophenylboronic acids, nitroaromatics) suggest that chlorine and nitro substituents significantly alter UV-Vis absorption spectra and NMR chemical shifts due to electron-withdrawing effects . For example:

- Nitro Groups : Cause bathochromic shifts in UV-Vis spectra due to extended conjugation.

- Chlorine Substituents : Deshield adjacent protons in ¹H NMR, with coupling constants reflecting para/ortho substitution patterns.

Crystallographic tools like SHELX and ORTEP-3 are critical for resolving molecular geometries and intermolecular interactions in these compounds, particularly for quantifying steric effects from chlorine substituents .

Activité Biologique

Overview

5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride is an organic compound characterized by the presence of a furan ring and a carbonyl chloride functional group. This compound belongs to a class of furoic acids and has garnered attention for its potential biological activities, including antimicrobial, cytotoxic, and possible therapeutic applications.

The synthesis of 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride typically involves the reaction of furan derivatives with chlorinated phenyl compounds. The compound can undergo various chemical reactions, including oxidation to form corresponding carboxylic acids and other derivatives, which are crucial for its biological activity.

The biological activity of 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride is attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, thereby modulating their functions.

Antimicrobial Activity

Research indicates that compounds containing furan moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride have demonstrated effectiveness against various bacterial strains. A study highlighted that certain furan derivatives possess potent antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Cytotoxicity

The cytotoxic potential of 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride has been evaluated in several cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 pathways. For example, compounds with structural similarities have shown IC50 values in the micromolar range against human breast adenocarcinoma cell lines .

Case Studies

- Antiviral Activity : In a structure-activity relationship study involving furan derivatives, it was found that modifications on the furan ring significantly affected antiviral activity against enteroviruses. The presence of specific substituents enhanced efficacy, indicating that 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride could potentially be optimized for antiviral applications .

- Diuretic Properties : Some related compounds have exhibited diuretic effects, which are beneficial in managing conditions like hypertension. The mechanism involves altering electrolyte balance and promoting sodium excretion while minimizing potassium loss .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.